2,5-Dimethyl-3-nitrobenzonitrile
Overview
Description
2,5-Dimethyl-3-nitrobenzonitrile is a chemical compound that belongs to the class of nitrobenzonitrilesThis compound has the molecular formula C10H9NO2 and a molecular weight of 175.19 g/mol. It is a yellow solid that is sparingly soluble in water but soluble in organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide.
Preparation Methods
2,5-Dimethyl-3-nitrobenzonitrile can be synthesized via several methods:
- Reaction of 3-nitrobenzaldehyde with acetic anhydride in the presence of sulfuric acid .
- Reaction of 2,5-dimethyl-3-nitrobenzylchloride with sodium cyanide .
- Reaction of 2,5-dimethyl-3-nitrobenzaldehyde with potassium cyanide in the presence of ethanol .
These methods involve specific reaction conditions to ensure the successful synthesis of the compound.
Chemical Reactions Analysis
2,5-Dimethyl-3-nitrobenzonitrile undergoes various chemical reactions, including:
- Oxidation : This compound can be oxidized under specific conditions to form different products.
- Reduction : It can be reduced to form amines or other reduced derivatives.
- Substitution : The nitro group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include sulfuric acid, sodium cyanide, potassium cyanide, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,5-Dimethyl-3-nitrobenzonitrile has various applications in scientific research:
- Chemistry : It is used as a chemical intermediate in the synthesis of other compounds.
- Biology : It acts as a potent inhibitor of human 5-lipoxygenase (5-LO), an enzyme involved in the inflammatory response.
- Medicine : Due to its inhibition of 5-LO, it is a potential drug candidate for the treatment of inflammatory diseases such as asthma, arthritis, and inflammatory bowel disease.
- Industry : It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism by which 2,5-Dimethyl-3-nitrobenzonitrile exerts its effects involves the inhibition of human 5-lipoxygenase (5-LO). This enzyme catalyzes the biosynthesis of leukotrienes, which play a crucial role in the inflammatory response. By inhibiting 5-LO, this compound reduces the production of leukotrienes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
2,5-Dimethyl-3-nitrobenzonitrile can be compared with other similar compounds such as:
These compounds share similar structural features but differ in their specific functional groups and positions. The uniqueness of this compound lies in its specific inhibition of 5-lipoxygenase, making it a potential candidate for anti-inflammatory drug development.
Properties
IUPAC Name |
2,5-dimethyl-3-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-3-8(5-10)7(2)9(4-6)11(12)13/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZUEYJVKMJRRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694586 | |
Record name | 2,5-Dimethyl-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
625112-45-0 | |
Record name | 2,5-Dimethyl-3-nitrobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=625112-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dimethyl-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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